molecular formula C2H4N2 B2951037 Methylcyanamide CAS No. 4674-68-4

Methylcyanamide

Cat. No. B2951037
CAS RN: 4674-68-4
M. Wt: 56.068
InChI Key: MCLITRXWHZUNCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanamides, including methylcyanamide, has diversified significantly in recent years . A general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has been described . This method is convenient, eco-friendly, and yields high amounts of substituted cyanamide and functional disulfanes in a one-pot procedure from readily available starting materials .


Molecular Structure Analysis

The molecular structure of methylcyanamide is characterized by a unique NCN connectivity . The compound has a molecular weight of 56.07 g/mol . The InChI string for methylcyanamide is InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 .


Chemical Reactions Analysis

Cyanamides, including methylcyanamide, have found applications in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

Methylcyanamide has a density of 0.9±0.1 g/cm3, a boiling point of 38.8±23.0 °C at 760 mmHg, and a vapor pressure of 450.8±0.1 mmHg at 25°C . It has a molar refractivity of 14.8±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 63.7±3.0 cm3 .

Scientific Research Applications

Toxicity Studies

Methylcyanamide has been studied for its toxicity and potential health effects. In one study, methylene bis(thiocyanate), a compound related to methylcyanamide, was found to be used as a biocide in various applications, such as in water cooling systems and paper mills. The study focused on its potential for human exposure and the interest in organothiocyanates as a chemical class, revealing toxic effects consistent with an irritant chemical and the release of cyanide at higher dose levels (Burka, 1993).

Genetic Toxicity

Research on methyl isocyanate (MIC), a related compound, indicates its capacity to affect chromosome structure but not to induce gene mutations. In vitro tests showed that MIC's induction of chromosomal effects is not dependent on an exogenous source of metabolism, suggesting its genetic toxicity might be due to binding to nuclear proteins rather than DNA (Shelby et al., 1987).

Biomedical Research

A study on the interaction of dimethylcyanamide with ethanol in rats revealed insights into its potential biochemical pathways, suggesting a mechanism where dimethylcyanamide might promote cell cycle arrest and apoptosis in cultured mammalian cells, indicative of causing genetic alterations (Shirota et al., 1982).

Occupational Health

Research on biomonitoring for occupational exposure to diisocyanates, which includes methyl isocyanate, highlights the need for specific biomarkers and a harmonized approach to assessing workplace exposure, underscoring the significance of isocyanates as a health hazard in industrial settings (Scholten et al., 2020).

Cellular Response in Cultured Mammalian Cells

A study investigated the cellular DNA damage response in mammalian cells exposed to methyl isocyanate. It was found that methyl isocyanate negatively regulated the DNA damage response pathway, leading to cell cycle arrest and apoptosis, suggestive of genetic alterations (Mishra et al., 2009).

Environmental and Industrial Applications

There is research on alternatives to methyl bromide, a related compound to methyl isocyanate, for pest and pathogen control in agriculture. This indicates a potential environmental application of methylcyanamide-related compounds in sustainable agricultural practices (Schneider et al., 2003).

Future Directions

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in recent years, along with the development of more sustainable and robust synthetic routes to these compounds . Future research may focus on further optimizing these synthetic routes and exploring new applications of these compounds in various fields of chemistry .

properties

IUPAC Name

methylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLITRXWHZUNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004677
Record name Methylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcyanamide

CAS RN

84406-63-3
Record name Methylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
133
Citations
ID Cunningham, ME Light… - … Section C: Crystal …, 1999 - scripts.iucr.org
An X-ray structural analysis of the title compound, C8H7C1N2, shows an essentially planar molecule, but with an unusually long aryl-C to planar-N bond.
Number of citations: 7 scripts.iucr.org
LQL Morris, CA Alvarado, JM Goncalves, RP Singh… - IUCrData, 2020 - iucrdata.iucr.org
The title compound, C25H22N2O2Se, crystallizes in the space group P21/c with one molecule in the asymmetric unit. The compound was synthesized by the addition of phenylselenyl …
Number of citations: 8 iucrdata.iucr.org
FN Shirota, EG Demaster, HT Nagasawa - Biochemical Pharmacology, 1982 - Elsevier
… Thus, the activity of DMC is very likely due to its monodemethylated product, methylcyanamide. However, the latter (as well as n-propylcyanamide) may still require metabolic activation, …
Number of citations: 40 www.sciencedirect.com
SS Mirvish, DL Nagel, J Sams - The Journal of Organic Chemistry, 1973 - ACS Publications
Methylnitrosocyanamide (3) and ethylnitrosocyanamide (4) were synthesized by aqueous nitrosation of the cyanamides. The ir spectra showed C= N and N—O bands. The uv spectra …
Number of citations: 16 pubs.acs.org
TL Davis, RC Elderfield - Journal of the American Chemical …, 1933 - ACS Publications
… from the polymerization of methylcyanamide, could be … methylcyanamide and nitroamide, thenitroamide would have decomposed into nitrous oxide and water, and the methylcyanamide…
Number of citations: 8 pubs.acs.org
M Pagacz-Kostrzewa, J Krupa… - Journal of Photochemistry …, 2014 - Elsevier
… spectroscopic identification of three photoproducts resulting from the MT ring cleavage, namely C-methylnitrilimine CH 3 CNNH, N-methylcarbodiimide CH 3 NCNH, methylcyanamide …
Number of citations: 14 www.sciencedirect.com
WP Norris, RA Henry - Tetrahedron letters, 1965 - Elsevier
… cleaves to give diazomethane and potassium methylcyanamide. Diazomethane was identified by … Potassium methylcyanamide was identified by isolating the methylcyanamide and corn…
Number of citations: 19 www.sciencedirect.com
P Calza, C Medana, C Baiocchi, E Pelizzetti - Journal of Photochemistry …, 2007 - Elsevier
… Methyl thiourea gives the formation of CH 3 NHC(NH)CH 2 NHCONHCH 3 and methylcyanamide dimeric form, while dimethylthiourea forms NCNHCH(OH)CH 2 NHCONHCH 3 , but no …
Number of citations: 9 www.sciencedirect.com
S Takano, M Sugie, K Sugawara, H Takeo… - Journal of Molecular …, 1990 - Elsevier
… The spectrum of methylcyanamide was also found in our … the two methyl groups of dimethylcyanamide. However, the … of C-cyanomethanimine and methylcyanamide. Molecules with …
Number of citations: 19 www.sciencedirect.com
M TANNO, S SUEYOSHI, S KAMIYA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… bound to the azides was chemically elucidated to be the terminal nitrogen of the azide group by the reaction of p-nitrobenzene diazonium tetrafluoro~ borate with methylcyanamide to …
Number of citations: 35 www.jstage.jst.go.jp

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